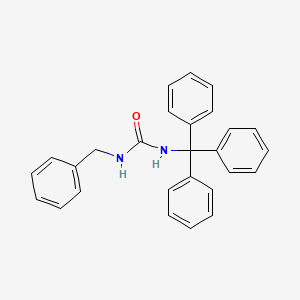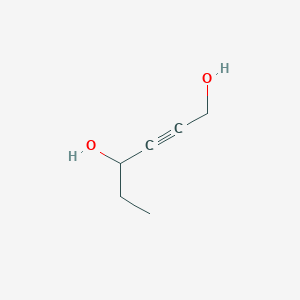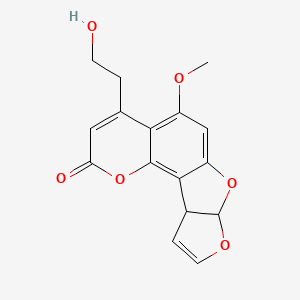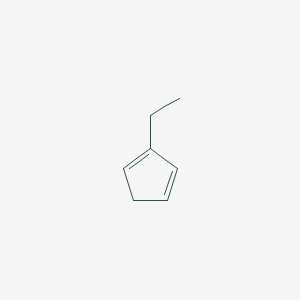
1,3-Cyclopentadiene, 2-ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 2-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the second carbon of the cyclopentadiene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-ethyl can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of an ethyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic dehydrogenation of ethylcyclopentane. This process uses a metal catalyst, such as platinum or palladium, under high temperatures to remove hydrogen atoms and form the desired cyclopentadiene derivative .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 2-ethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadiene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethylcyclopentane. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 2-ethyl has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of metallocenes, which are important catalysts in organic transformations
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development and delivery systems
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 2-ethyl involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction forms a six-membered ring by combining a diene (this compound) with a dienophile. The reaction proceeds through a concerted mechanism, where the electrons are redistributed to form new sigma bonds, resulting in the formation of a cyclohexene derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethyl group.
2-Methyl-1,3-cyclopentadiene: A similar compound with a methyl group instead of an ethyl group.
1,2-Disubstituted Cyclopentadienes: Compounds with two substituents on the cyclopentadiene ring
Uniqueness
1,3-Cyclopentadiene, 2-ethyl is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and exploring new chemical transformations .
Propriétés
Numéro CAS |
22516-12-7 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
Clé InChI |
CBQAACXHLISDSO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


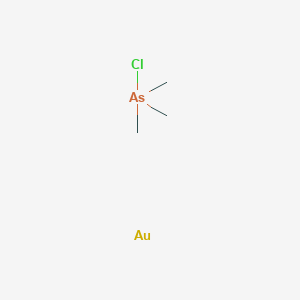
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


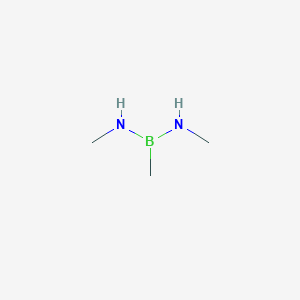
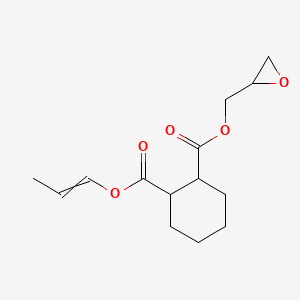
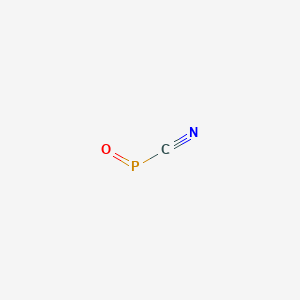
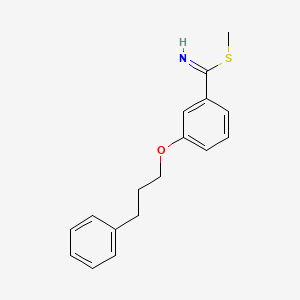
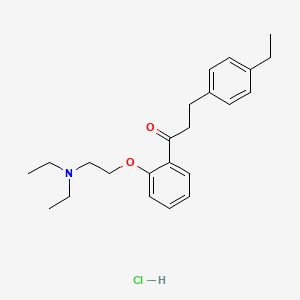

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
